N-(3-aminophenyl)-2-methoxyacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been reported. For instance, Schiff bases, which are nitrogen-based analogues of ketones/aldehydes, have been synthesized from simple to complex molecules either under base or acid catalysis with or without heating .Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis .Chemical Reactions Analysis
The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase has been studied . Ions formed through the N–O exchange were observed when there was an electron-donating group located at the anilide ring .Scientific Research Applications
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Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase
- Application Summary : This research involves the study of the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in the gas phase. The focus is on the observation of a specific ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa), which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
- Methods of Application : The N–O exchange rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide .
- Results or Outcomes : The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
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Boronic Acids for Sensing and Other Applications
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Future Directions
There are ongoing studies on the use of similar compounds in various fields. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is being studied for its potential use in cancer treatment . Additionally, the role of therapy of ADCs on gynecologic tumors was also included in medication regimens .
properties
IUPAC Name |
N-(3-aminophenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICBWWXNGYJZAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-2-methoxyacetamide | |
CAS RN |
187225-67-8 |
Source
|
Record name | N-(3-aminophenyl)-2-methoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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